

Revolutionizing ADC Development: Harnessing Aminooxy-PEG3-bromide for Site-Specific Conjugation

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Compound of Interest		
Compound Name:	Aminooxy-PEG3-bromide hydrochloride	
Cat. No.:	B15540719	Get Quote

Application Note

The development of antibody-drug conjugates (ADCs) represents a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. A critical component in the design of a successful ADC is the linker that connects the antibody to the payload. Aminooxy-PEG3-bromide has emerged as a valuable heterobifunctional linker, enabling the site-specific conjugation of payloads to antibodies through a stable oxime linkage. This application note details the use of Aminooxy-PEG3-bromide in the development of homogeneous and effective ADCs.

The core of this methodology lies in the bioorthogonal reaction between the aminooxy group of the linker and a carbonyl group (aldehyde or ketone) introduced onto the antibody. A common and effective strategy for introducing aldehydes is the mild oxidation of the carbohydrate moieties naturally present on the Fc region of the antibody. This site-selective modification ensures a controlled drug-to-antibody ratio (DAR), a critical quality attribute that influences the ADC's therapeutic index. The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong its circulation half-life. The terminal bromide group allows for the attachment of the cytotoxic payload prior to antibody conjugation.



Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of an ADC prepared using an aminooxy-PEG linker with a monomethyl auristatin E (MMAE) payload, a potent anti-tubulin agent.

Table 1: Conjugation and Characterization Parameters

Parameter	Typical Value	Method of Analysis
Antibody Concentration	5-10 mg/mL	UV-Vis at 280 nm
Drug-Linker Molar Excess	10-20 fold	-
Conjugation Efficiency	> 90%	HIC, LC-MS
Average Drug-to-Antibody Ratio (DAR)	1.8 - 2.2	HIC, LC-MS, UV-Vis
ADC Purity (Monomer Content)	> 95%	SEC
Aggregate Content	< 5%	SEC

Table 2: In Vitro Cytotoxicity Data

Cell Line	Antigen Expression	IC50 of ADC (nM)	IC50 of Free Drug (nM)
SK-BR-3	High	1.5	0.1
MDA-MB-468	Low/Negative	> 1000	0.1

Table 3: Plasma Stability of Oxime Linkage



Time (days)	Incubation Temperature	% Intact ADC
0	37°C	100
1	37°C	98
3	37°C	95
7	37°C	91

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis and characterization of an ADC using Aminooxy-PEG3-bromide and an MMAE payload.

Protocol 1: Preparation of Aminooxy-PEG3-MMAE

The bromide on Aminooxy-PEG3-bromide is a versatile handle for nucleophilic substitution to attach the payload. This protocol describes a general approach for conjugating MMAE to the linker.

Materials:

- Aminooxy-PEG3-bromide
- Monomethyl auristatin E (MMAE)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
- Reverse-phase HPLC system

Procedure:

- Dissolve MMAE and a 1.2 molar excess of Aminooxy-PEG3-bromide in anhydrous DMF.
- Add 3 equivalents of DIPEA to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.



- Upon completion, purify the Aminooxy-PEG3-MMAE conjugate by reverse-phase HPLC.
- Lyophilize the pure fractions to obtain the final product.

Protocol 2: Antibody Glycan Oxidation

This protocol describes the generation of aldehyde groups on the antibody's Fc glycans.

Materials:

- Monoclonal antibody (e.g., Trastuzumab) in PBS
- Sodium meta-periodate (NaIO₄)
- · Ethylene glycol
- Desalting column (e.g., Sephadex G-25)
- Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 6.0)

Procedure:

- Exchange the antibody buffer to the reaction buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.
- Cool the antibody solution to 0-4°C in an ice bath.
- Add a freshly prepared solution of NaIO₄ to the antibody solution to a final concentration of 1 mM.
- Incubate the reaction in the dark at 4°C for 30 minutes.
- Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes at room temperature.
- Remove excess periodate and ethylene glycol by passing the solution through a desalting column equilibrated with PBS, pH 6.5.



Protocol 3: Oxime Ligation and ADC Purification

This protocol details the conjugation of the Aminooxy-PEG3-MMAE to the oxidized antibody.

Materials:

- Oxidized antibody from Protocol 2
- Aminooxy-PEG3-MMAE from Protocol 1
- Aniline (catalyst)
- Hydrophobic Interaction Chromatography (HIC) system
- Size-Exclusion Chromatography (SEC) system

Procedure:

- To the oxidized antibody solution, add a 10-20 fold molar excess of Aminooxy-PEG3-MMAE.
- Add aniline to a final concentration of 5 mM.
- Incubate the reaction at room temperature for 4-12 hours.
- Purify the ADC using an HIC column to separate species with different DARs. Use a
 decreasing salt gradient (e.g., ammonium sulfate or sodium chloride) for elution.[1][2][3][4][5]
- Further purify the ADC and remove aggregates using an SEC column.
- The purified ADC should be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 4: ADC Characterization

This section outlines the methods for characterizing the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination:



- Hydrophobic Interaction Chromatography (HIC): Analyze the purified ADC on an analytical HIC column. The different DAR species will separate based on hydrophobicity, allowing for the calculation of the average DAR from the peak areas.[1][2][3][4][5]
- Mass Spectrometry (MS): Determine the molecular weights of the different ADC species using LC-MS to precisely calculate the DAR.[6]
- 2. Purity and Aggregation Analysis:
- Size-Exclusion Chromatography (SEC): Use SEC to determine the percentage of monomeric ADC and to quantify any aggregates.[6]

Protocol 5: In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the ADC on cancer cell lines.

Materials:

- Antigen-positive and antigen-negative cancer cell lines
- · Complete cell culture medium
- ADC and free drug (MMAE)
- Cell viability reagent (e.g., MTT or CellTiter-Glo®)
- 96-well plates

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Prepare serial dilutions of the ADC and the free drug in cell culture medium.
- Add the diluted compounds to the cells and incubate for 72-120 hours.
- Measure cell viability using a suitable reagent according to the manufacturer's instructions.

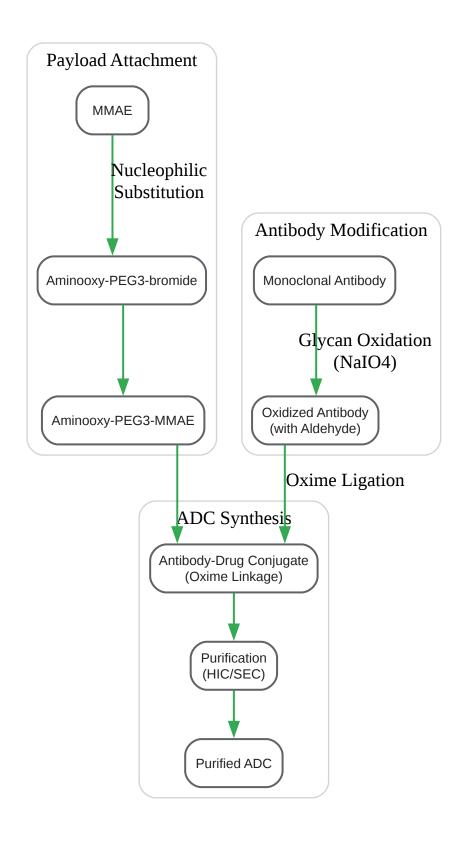


• Calculate the IC50 values by fitting the dose-response curves.

Visualizations

The following diagrams illustrate the key processes involved in the development and mechanism of action of ADCs using Aminooxy-PEG3-bromide.

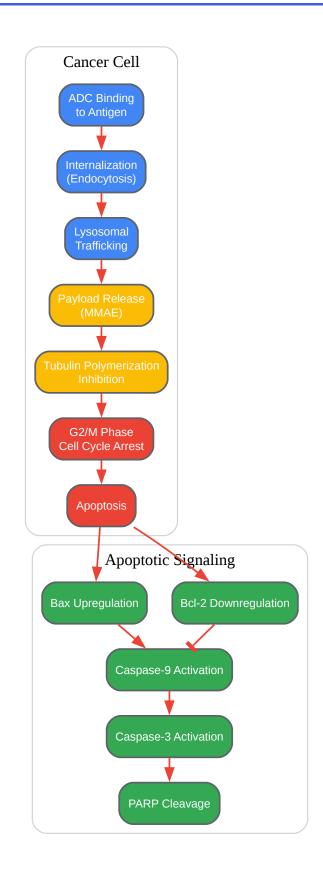




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Caption: Experimental workflow for ADC synthesis.





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Caption: ADC mechanism and apoptosis pathway.[7][8]



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